

# An In-depth Technical Guide on 1-(2-nitrophenyl)piperidin-2-one

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## Compound of Interest

Compound Name: 1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B2818290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-(2-nitrophenyl)piperidin-2-one**. Due to the limited publicly available data on this specific isomer, information from the closely related and more extensively studied 1-(4-nitrophenyl)piperidin-2-one is included for comparative purposes and to suggest potential methodologies.

## Chemical Identity and Properties

The IUPAC name for the compound is **1-(2-nitrophenyl)piperidin-2-one**.<sup>[1][2]</sup> It is classified as a drug intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.<sup>[2]</sup>

Table 1: Physicochemical Properties of **1-(2-nitrophenyl)piperidin-2-one** and its 4-nitro Isomer

Property	1-(2-nitrophenyl)piperidin-2-one	1-(4-nitrophenyl)piperidin-2-one
CAS Number	203509-92-6[1][2]	38560-30-4[3][4]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub> [1]	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub> [3][4]
Molecular Weight	220.22 g/mol [1]	220.22 g/mol [3][4]
Appearance	Light yellow to yellow solid[1]	White to yellow crystalline powder[4]
Boiling Point	449.4±28.0 °C (Predicted)[1]	No data available[4]
Density	1.295±0.06 g/cm <sup>3</sup> (Predicted)[1]	Not specified
Melting Point	Not specified	97 °C to 101 °C[4]
Solubility	Not specified	Soluble in methanol and other polar solvents[4]
Storage	2-8°C[1]	Not specified

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2-nitrophenyl)piperidin-2-one** is not readily available in the cited literature, a general method can be inferred from the synthesis of its 4-nitro isomer, which is a key intermediate in the production of the anticoagulant Apixaban.[4][5] The synthesis generally involves a nucleophilic aromatic substitution (SNAr) reaction.

### Proposed Experimental Protocol for the Synthesis of **1-(2-nitrophenyl)piperidin-2-one**:

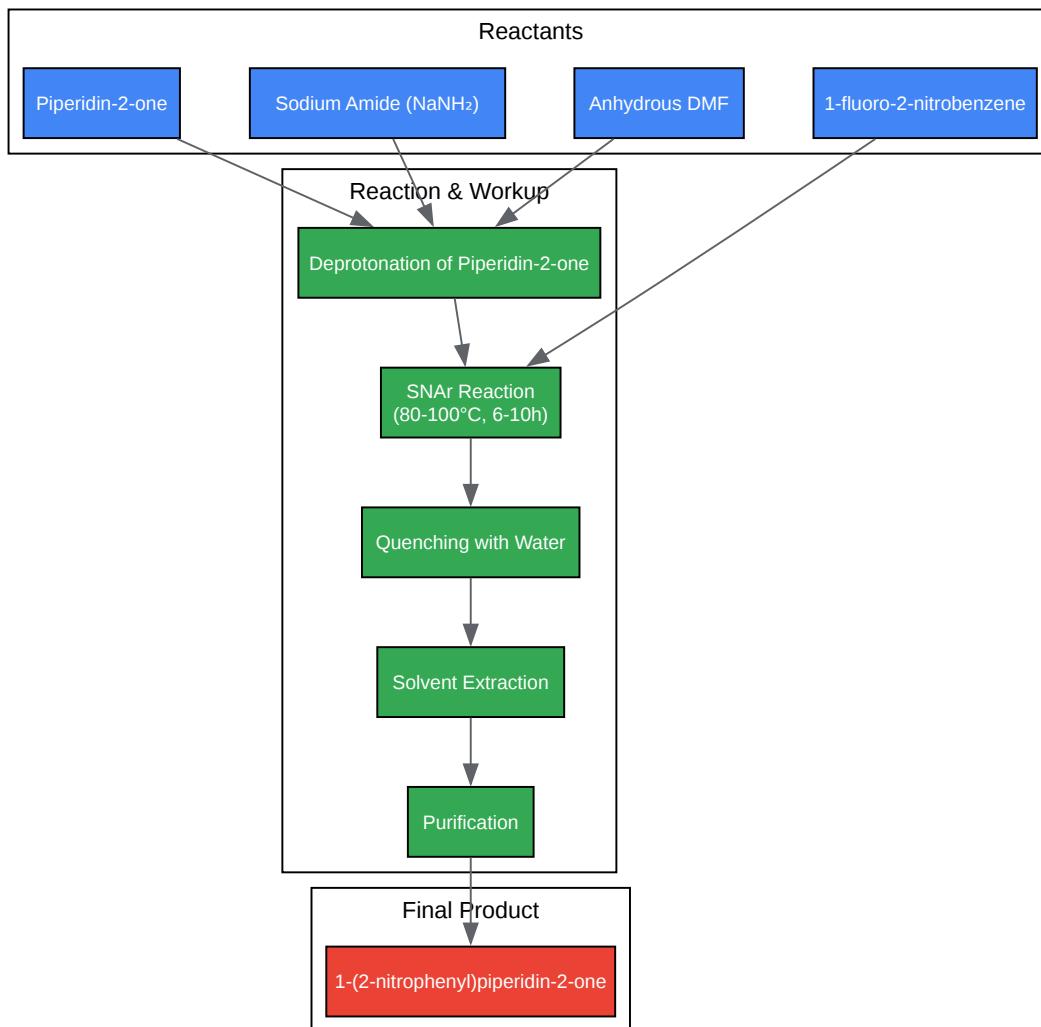
This proposed protocol is adapted from the synthesis of the 4-nitro isomer and may require optimization for the 2-nitro starting materials.[4]

- Reaction: Nucleophilic aromatic substitution between 2-fluoronitrobenzene (or 2-chloronitrobenzene) and piperidin-2-one.
- Reagents:

- Piperidin-2-one
- 1-fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene)
- Strong base (e.g., Sodium amide -  $\text{NaNH}_2$ )
- Anhydrous solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
- Procedure:
  - To a solution of piperidin-2-one in anhydrous DMF, add sodium amide portion-wise at room temperature under an inert atmosphere.
  - Stir the mixture for a predetermined time to allow for the deprotonation of the piperidin-2-one.
  - Add 1-fluoro-2-nitrobenzene dropwise to the reaction mixture.
  - Heat the reaction mixture to 80–100°C and maintain for 6–10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  - After completion, cool the reaction mixture to room temperature and quench with water.
  - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography or recrystallization to obtain **1-(2-nitrophenyl)piperidin-2-one**.

Workflow for the Proposed Synthesis:

## Proposed Synthesis Workflow for 1-(2-nitrophenyl)piperidin-2-one

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Caption: Proposed Synthesis Workflow

## Biological Activity and Potential Applications

Direct experimental data on the biological activity of **1-(2-nitrophenyl)piperidin-2-one** is scarce. However, the piperidine and piperidin-4-one scaffolds are known pharmacophores present in a wide range of biologically active compounds.<sup>[6][7]</sup> Derivatives of these core structures have shown a variety of pharmacological activities, including:

- **Antimicrobial and Antifungal Activity:** Piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal properties, with some compounds showing significant activity.<sup>[6]</sup>
- **Anticancer Activity:** The piperidine moiety is a key component of many compounds investigated for their anticancer properties.<sup>[8][9]</sup> These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.<sup>[9]</sup>
- **Anti-tuberculosis Activity:** A piperidinol derivative was identified as a hit in an anti-tuberculosis screening, leading to the synthesis and evaluation of a library of related compounds.<sup>[10]</sup>

Given that **1-(2-nitrophenyl)piperidin-2-one** is a functionalized piperidine derivative, it holds potential as an intermediate for the synthesis of novel therapeutic agents in these and other areas. Further research is required to elucidate its specific biological profile.

## Signaling Pathways

There is no information available in the searched literature regarding any signaling pathways directly modulated by **1-(2-nitrophenyl)piperidin-2-one**. Research into the biological effects of this compound would be necessary to identify any such interactions.

## Conclusion

**1-(2-nitrophenyl)piperidin-2-one** is a chemical intermediate with defined physicochemical properties but limited available data regarding its synthesis and biological activity. Based on the chemistry of its structural analogs, a viable synthetic route can be proposed. The broader class of piperidine derivatives is of significant interest in medicinal chemistry, suggesting that **1-(2-nitrophenyl)piperidin-2-one** could serve as a valuable starting material for the development of

new therapeutics. Further investigation is warranted to explore its synthetic utility and pharmacological potential.

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